molecular formula C21H19F2N5O3S B2969054 N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 888425-69-2

N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No.: B2969054
CAS No.: 888425-69-2
M. Wt: 459.47
InChI Key: ZGUVCCZGMWRPMQ-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C21H19F2N5O3S and its molecular weight is 459.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of complex aromatic compounds often involve derivatives similar to N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide. For instance, the study of new diamines synthesized for polymerization with various acid anhydrides indicates the complexity and diversity in the synthesis of aromatic compounds (Butt et al., 2005).

Reductive Chemistry

Investigating the reductive chemistry of novel compounds can provide insights into their potential applications. The study of a bioreductive drug's selective toxicity for hypoxic cells through oxygen-inhibited enzymatic reduction is an example of this. Such research helps understand the reduction chemistry and potential applications of complex molecules (Palmer et al., 1995).

Novel Derivatives and Reactions

The creation of new derivatives from complex compounds and understanding their reactions is crucial in scientific research. For example, the synthesis of various pyridino derivatives from 2-thioxopyrimidinyl compounds demonstrates how complex molecules can be manipulated to form new chemical entities with potentially unique properties (Hassneen & Abdallah, 2003).

Conformational Studies

Studies on the conformation of molecules like N-(pyrimidin-2-yl)pentafluorobenzamide, which shares structural similarities, help in understanding the stability and behavior of complex molecules in various environments. Such research is vital for applications in material science and drug design (Forbes et al., 2001).

Herbicidal Applications

Research into the synthesis of novel compounds and their potential applications, such as herbicidal activities, is another area of interest. The study of thiourea derivatives, for example, highlights the potential of complex molecules in agricultural applications (Fu-b, 2014).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-2-thiouracil with 2,5-dimethylphenyl isocyanate to form N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiouracil, which is then reacted with 3,4-difluorobenzoyl chloride to form N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio-3,4-difluorobenzamide. This intermediate is then reacted with 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid to form the final compound, N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide.", "Starting Materials": [ "4-amino-2-thiouracil", "2,5-dimethylphenyl isocyanate", "3,4-difluorobenzoyl chloride", "6-oxo-1,6-dihydropyrimidine-5-carboxylic acid" ], "Reaction": [ "4-amino-2-thiouracil is reacted with 2,5-dimethylphenyl isocyanate in the presence of a suitable solvent and base to form N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiouracil.", "N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiouracil is then reacted with 3,4-difluorobenzoyl chloride in the presence of a suitable solvent and base to form N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio-3,4-difluorobenzamide.", "N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio-3,4-difluorobenzamide is then reacted with 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid in the presence of a suitable solvent and base to form the final compound, N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] }

888425-69-2

Molecular Formula

C21H19F2N5O3S

Molecular Weight

459.47

IUPAC Name

N-[4-amino-2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C21H19F2N5O3S/c1-10-3-4-11(2)15(7-10)25-16(29)9-32-21-27-18(24)17(20(31)28-21)26-19(30)12-5-6-13(22)14(23)8-12/h3-8H,9H2,1-2H3,(H,25,29)(H,26,30)(H3,24,27,28,31)

InChI Key

ZGUVCCZGMWRPMQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N

solubility

not available

Origin of Product

United States

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